Mono-(6-amino-6-deoxy)-|A-cyclodextrin
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Overview
Description
Mono-(6-amino-6-deoxy)-|A-cyclodextrin is a derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose subunits linked by α-1,4-glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various guest molecules, enhancing the solubility and stability of these molecules. This compound is specifically modified at the 6th position with an amino group, which imparts unique chemical and physical properties to the compound .
Preparation Methods
The synthesis of Mono-(6-amino-6-deoxy)-|A-cyclodextrin typically involves a multi-step process starting from native cyclodextrin. The key steps include monotosylation, azidation, and reduction .
Monotosylation: Native cyclodextrin is reacted with p-toluenesulfonyl chloride to introduce a tosyl group at the 6th position.
Azidation: The tosylated cyclodextrin is then treated with sodium azide to replace the tosyl group with an azide group.
Reduction: The azide group is reduced to an amino group using a reducing agent such as triphenylphosphine.
These steps can be optimized under continuous flow conditions to improve yield and safety .
Chemical Reactions Analysis
Mono-(6-amino-6-deoxy)-|A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Complexation Reactions: The compound can form inclusion complexes with hydrophobic guest molecules, enhancing their solubility and stability.
Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and triphenylphosphine . The major products formed depend on the specific substituents introduced during the substitution reactions.
Scientific Research Applications
Mono-(6-amino-6-deoxy)-|A-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mono-(6-amino-6-deoxy)-|A-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility and stability of the guest molecule, facilitating its delivery and bioavailability .
Comparison with Similar Compounds
Mono-(6-amino-6-deoxy)-|A-cyclodextrin can be compared with other cyclodextrin derivatives such as:
Mono-(6-amino-6-deoxy)-β-cyclodextrin: Similar in structure but with a different number of glucose units, affecting its cavity size and inclusion properties.
Mono-(6-amino-6-deoxy)-γ-cyclodextrin: Has a larger cavity compared to α-cyclodextrin, allowing it to encapsulate larger guest molecules.
The uniqueness of this compound lies in its specific cavity size and the presence of an amino group, which provides additional functionalization possibilities and enhances its solubility and stability properties .
Properties
IUPAC Name |
(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9+,10-,11+,12-,13+,14+,15-,16-,17+,18-,19+,20+,21+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32+,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFLQITCMCIOY-DPWLHOGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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